1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate 1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499899
InChI: InChI=1S/C18H23NO5/c1-2-23-16(20)15-10-18(8-9-22-13-18)19(11-15)17(21)24-12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
SMILES:
Molecular Formula: C18H23NO5
Molecular Weight: 333.4 g/mol

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC17499899

Molecular Formula: C18H23NO5

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate -

Specification

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
IUPAC Name 1-O-benzyl 3-O-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate
Standard InChI InChI=1S/C18H23NO5/c1-2-23-16(20)15-10-18(8-9-22-13-18)19(11-15)17(21)24-12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Standard InChI Key CSRXQKRQGBVLJO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2(CCOC2)N(C1)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a spiro[4.4]nonane core, where two rings—a tetrahydrofuran (oxa) and a piperidine (aza)—share a single spiro carbon atom. The benzyl and ethyl ester groups at positions 1 and 3 introduce steric bulk and modulate electronic properties. The IUPAC name, 1-benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate, reflects this arrangement .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2304465-89-0
Molecular FormulaC17_{17}H21_{21}NO5_{5}Calculated
Molecular Weight319.36 g/molCalculated
Purity99%

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Spirocycle Formation: Cyclocondensation of a tetracyclic precursor (e.g., 7-oxa-1-azaspiro[4.4]nonane) with benzyl chloroformate and ethyl chloroformate under basic conditions .

  • Esterification: Sequential introduction of benzyl and ethyl groups via nucleophilic acyl substitution.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
1K2_2CO3_3, DMF, 0°C → RT, 12 hr65%
2Ethyl chloroformate, Et3_3N, CH2_2Cl2_278%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key challenges include controlling stereochemistry and minimizing ring-opening side reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions.

Crystallography

X-ray diffraction of related spiro compounds reveals chair-boat conformations in the oxazaspiro core, stabilized by intramolecular hydrogen bonds .

Pharmacological and Industrial Applications

Drug Discovery

Spirocyclic scaffolds are prized for their:

  • Conformational Rigidity: Enhances target binding selectivity.

  • Bioisosteric Potential: Mimics peptide backbones in protease inhibitors .

Case Studies

  • Antiviral Research: Analogous spiro derivatives (e.g., 1-thia-4-azaspiro[4.5]decanes) inhibit viral fusion by targeting envelope proteins.

  • Neuroactive Agents: Benzyl-substituted spirocycles exhibit σ1 receptor affinity (pKi > 9), relevant for neurodegenerative diseases.

Future Directions

  • Synthetic Optimization: Catalytic asymmetric methods to access enantiopure forms.

  • Targeted Delivery: PEGylation to improve aqueous solubility for in vivo studies.

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